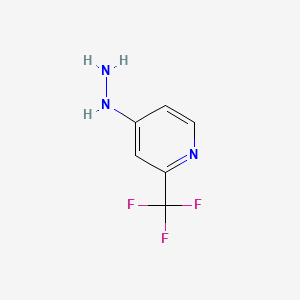
4-Hydrazinyl-2-(trifluoromethyl)pyridine
Overview
Description
4-Hydrazinyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a hydrazinyl group and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to their inhibition . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that the compound interferes with the life cycle of leishmania aethiopica and plasmodium berghei, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of 17713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .
Biochemical Analysis
Biochemical Properties
1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can interact with DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. Furthermore, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of proteases by forming covalent bonds with their catalytic residues, thereby preventing substrate cleavage. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is crucial to determine the optimal dosage to achieve the desired therapeutic outcome while minimizing adverse effects .
Metabolic Pathways
1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic reactions can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can influence metabolic flux and metabolite levels, potentially altering cellular homeostasis .
Transport and Distribution
The transport and distribution of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. The subcellular localization of this compound can influence its efficacy and specificity in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Hydrazinyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2-Hydrazinyl-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: 4-Hydrazinyl-2-(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUIGHUMMJNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737247 | |
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228535-68-9 | |
| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



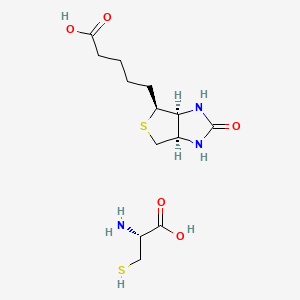
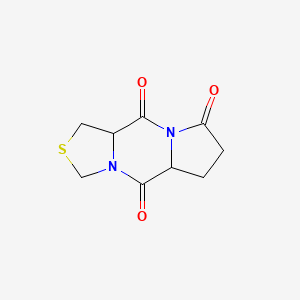
![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
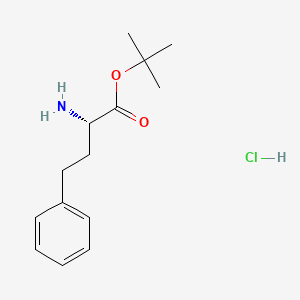
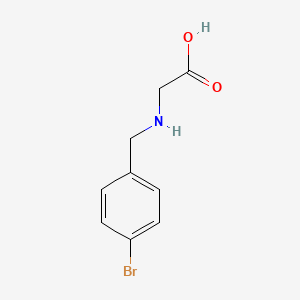
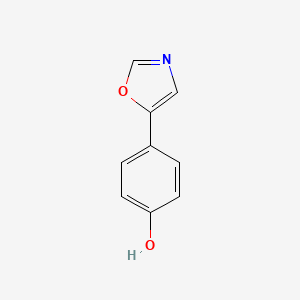
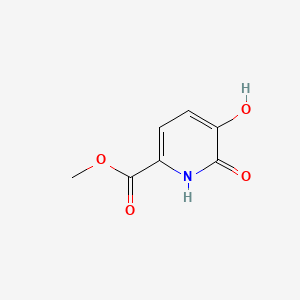
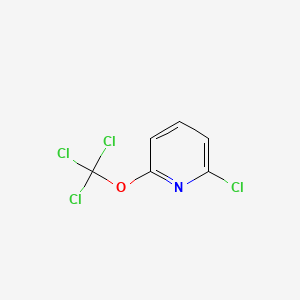
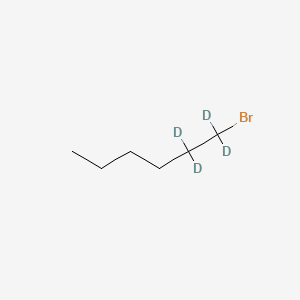
![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)
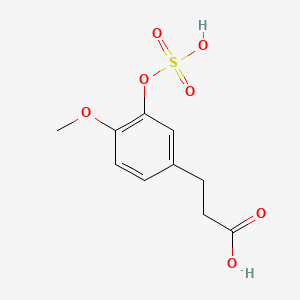
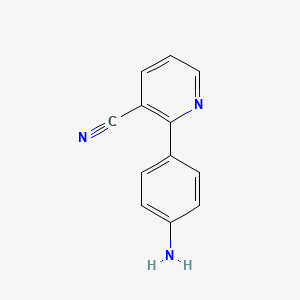
![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/new.no-structure.jpg)
